molecular formula C5H3ClF3IN2O2S B12218835 3-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride

3-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B12218835
M. Wt: 374.51 g/mol
InChI Key: JVLHFJAWBKDOFP-UHFFFAOYSA-N
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Description

3-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of an iodine atom, a trifluoroethyl group, and a sulfonyl chloride group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps. One common method includes the iodination of a pyrazole derivative followed by the introduction of the trifluoroethyl group. The final step involves the sulfonylation of the pyrazole ring to introduce the sulfonyl chloride group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or other functional groups.

    Oxidation Reactions: The pyrazole ring can be oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction reactions can produce sulfonamides or other reduced forms of the compound.

Scientific Research Applications

3-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications, including:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates with potential therapeutic effects.

    Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active molecules.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds and the inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the sulfonyl chloride group but shares the trifluoroethyl and iodine substituents.

    1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride: Lacks the iodine atom but contains the trifluoroethyl and sulfonyl chloride groups.

    3-Iodo-1H-pyrazole-4-sulfonyl chloride: Lacks the trifluoroethyl group but contains the iodine and sulfonyl chloride groups.

Uniqueness

The presence of all three functional groups (iodine, trifluoroethyl, and sulfonyl chloride) in 3-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride makes it unique

Properties

Molecular Formula

C5H3ClF3IN2O2S

Molecular Weight

374.51 g/mol

IUPAC Name

3-iodo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride

InChI

InChI=1S/C5H3ClF3IN2O2S/c6-15(13,14)3-1-12(11-4(3)10)2-5(7,8)9/h1H,2H2

InChI Key

JVLHFJAWBKDOFP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CC(F)(F)F)I)S(=O)(=O)Cl

Origin of Product

United States

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